molecular formula C9H9BrFN B8282412 N-cyclopropyl-3-bromo-4-fluoroaniline

N-cyclopropyl-3-bromo-4-fluoroaniline

Cat. No.: B8282412
M. Wt: 230.08 g/mol
InChI Key: FLZMIDQMMUSDMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cyclopropyl-3-bromo-4-fluoroaniline is a halogenated aniline derivative featuring a cyclopropyl group attached to the nitrogen atom, a bromine substituent at the 3-position, and a fluorine atom at the 4-position of the benzene ring. These compounds are typically intermediates in medicinal chemistry and agrochemical synthesis, leveraging the electron-withdrawing effects of halogens (Br, F) to modulate reactivity and bioavailability.

Properties

Molecular Formula

C9H9BrFN

Molecular Weight

230.08 g/mol

IUPAC Name

3-bromo-N-cyclopropyl-4-fluoroaniline

InChI

InChI=1S/C9H9BrFN/c10-8-5-7(3-4-9(8)11)12-6-1-2-6/h3-6,12H,1-2H2

InChI Key

FLZMIDQMMUSDMS-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=CC(=C(C=C2)F)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-cyclopropyl-3-bromo-4-fluoroaniline and related compounds, based on the provided evidence:

Compound Name Molecular Formula Molecular Weight Substituents Key Functional Groups Synthetic Relevance
This compound C₉H₁₀BrFN 244.09 (calculated) -Br (C3), -F (C4), -NH-Cyclopropyl (N) Aniline, cyclopropyl amine Intermediate for drug discovery
3-Bromo-N-(cyclopropylmethyl)-4-fluoroaniline C₁₀H₁₂BrFN 261.12 -Br (C3), -F (C4), -NH-CH₂-Cyclopropyl (N) Aniline, cyclopropylmethyl amine Supplier-listed (4 suppliers)
4-[(3-Bromo-4-fluorobenzyl)oxy]-3-chloroaniline C₁₃H₁₀BrClFNO 330.58 -Br (C3), -F (C4), -O-CH₂-Benzyl (C4), -Cl (C3) Ether, aniline, chloro Supplier-listed (specialty intermediates)
4-Bromo-N-[1-(4-bromophenyl)propyl]-2-fluoroaniline C₁₅H₁₄Br₂FN 387.08 -Br (C4), -F (C2), -NH-CH₂CH₂CH(4-BrPh) (N) Aniline, dibromo, branched alkyl Supplier-listed (agrochemical applications)
N-(2-((2-Bromopyridin-3-yl)oxy)-2,3,3,3-tetrafluoropropyl)-4-iodoaniline C₁₄H₁₁BrF₄IN₂O 506.06 -Br (pyridine), -I (C4), -O-tetrafluoropropyl Pyridine, aniline, tetrafluoro Synthesized via Na₂CO₃-mediated coupling (78% yield)

Key Findings:

Substituent Effects on Reactivity: Bromine and fluorine substituents enhance electrophilic substitution resistance due to their electron-withdrawing nature, making these compounds less reactive than non-halogenated anilines. For example, 3-bromo-N-(cyclopropylmethyl)-4-fluoroaniline is prioritized in cross-coupling reactions for drug candidates .

Synthetic Utility :

  • Compounds like N-(2-((2-bromopyridin-3-yl)oxy)-...-4-iodoaniline (from ) highlight the use of halogenated anilines in forming complex heterocycles via nucleophilic aromatic substitution (e.g., Na₂CO₃ in MeCN) .
  • The benzyloxy-chloro derivative () demonstrates versatility in forming ether linkages, useful for prodrug strategies .

Supplier Availability :

  • 3-Bromo-N-(cyclopropylmethyl)-4-fluoroaniline is commercially available from four suppliers, indicating industrial demand . In contrast, the iodinated analog 3-bromo-N-(cyclopropylmethyl)-4-iodobenzamide has only two suppliers, reflecting its niche applications .

Notes on Evidence Limitations

  • Discrepancies in Substituents: The evidence primarily describes N-(cyclopropylmethyl) derivatives rather than the exact N-cyclopropyl variant specified in the query. This may reflect a nomenclature inconsistency or synthesis focus in available literature .
  • Data Gaps : Physical properties (e.g., melting points, solubility) and bioactivity data are absent in the provided evidence, limiting direct pharmacological comparisons.

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